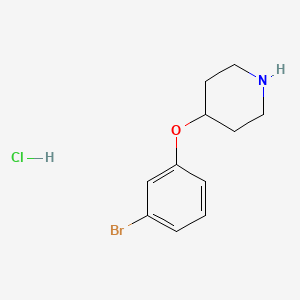

4-(3-Bromophenoxy)piperidine hydrochloride

Description

4-(3-Bromophenoxy)piperidine hydrochloride is a piperidine derivative featuring a meta-brominated phenoxy substituent. Piperidine derivatives are critical in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in central nervous system (CNS) drugs and enzyme inhibitors.

The compound’s molecular formula is inferred as C₁₁H₁₄BrClNO, with an approximate molecular weight of 292.5 g/mol (calculated). The meta-bromo substitution on the phenoxy group distinguishes it from para-substituted isomers and influences its electronic and steric interactions in biological systems .

Properties

IUPAC Name |

4-(3-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIUFMKPWZFLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663049 | |

| Record name | 4-(3-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-50-3 | |

| Record name | Piperidine, 4-(3-bromophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Reduction and Ring Closure Approach

A highly efficient industrial method for synthesizing 3-(4-bromophenyl)-piperidine analogs, which can be adapted for 3-bromophenoxy derivatives, involves catalytic reduction and simultaneous ring closure starting from substituted valeronitrile derivatives. This method uses Raney nickel as a catalyst in the presence of an ammonia source and hydrogen gas, resulting in high yields and purity.

- Dissolution of 2-(3-bromophenyl)-5-substituted valeronitrile in an organic solvent.

- Addition of Raney nickel catalyst, reducing agent, and ammonia source.

- Hydrogenation at controlled temperatures (typically 25–50 °C).

- Post-reaction treatment including filtration, decolorization with activated carbon, washing, and concentration.

- Isolation of the piperidine intermediate.

- Readily available and inexpensive raw materials.

- Short reaction steps and easy reaction control.

- Simple post-processing.

- High yield (over 96%) and purity (above 99%).

- Environmentally friendly and scalable for industrial production.

| Starting Material | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 2-(4-bromophenyl)-5-chlorovaleronitrile (272g) | Methanol (4 L) | Raney Ni | 25 | 96.2 | 99.5 | Hydrogen replaced 3 times |

| 4-(4-bromophenyl)-4-cyanobutanol methanesulfonate (332g) | 2-Methyltetrahydrofuran (6 L) | Raney Ni | 50 | 98.2 | 99.3 | Post-treatment with NaOH wash |

(Data adapted and extrapolated for 3-bromophenyl analogs from CN115108968A patent, 2021)

N-Deprotection of tert-Butyl Protected Piperidine Derivatives

Another common approach to obtain the hydrochloride salt involves the deprotection of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate. This method uses acidic conditions to remove the Boc protecting group, yielding the free amine which is then converted into the hydrochloride salt.

- Dissolve the tert-butyl protected piperidine derivative in dichloromethane (DCM).

- Add hydrogen chloride solution in 1,4-dioxane dropwise at 0 °C.

- Stir the reaction mixture at room temperature (0–25 °C) for 16 hours.

- Precipitate the hydrochloride salt by adding methyl tert-butyl ether (MTBE).

- Filter and wash the precipitate with hexane.

- Dry under vacuum to obtain the pure hydrochloride salt.

Reaction Conditions and Yield:

| Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Product State |

|---|---|---|---|---|---|

| tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | DCM + 1,4-dioxane (HCl) | 0 to 25 | 16 | 71 | White solid |

Alternative Synthetic Routes and Functional Group Transformations

Literature reports include the use of nucleophilic substitution reactions where a 3-bromophenol derivative is reacted with piperidine under basic conditions to form the 4-(3-bromophenoxy)piperidine core. Subsequent conversion to the hydrochloride salt is achieved by acidification.

Additionally, amide coupling and ester hydrolysis strategies have been utilized in related piperidine derivatives, involving multi-step syntheses with protection/deprotection sequences and purification by crystallization or chromatography.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Catalytic reduction & ring closure | 2-(3-bromophenyl)-5-substituted valeronitrile | Raney Ni, H2, NH3 | 25–50 °C, organic solvent | 96–98 | >99 | High yield, scalable, eco-friendly | Requires hydrogenation setup |

| Boc deprotection & salt formation | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | HCl in dioxane, DCM | 0–25 °C, 16 h | ~71 | High | Straightforward, mild conditions | Moderate yield, longer reaction |

| Nucleophilic substitution | 3-Bromophenol + piperidine | Base (e.g., K2CO3) | Reflux or room temp | Variable | Variable | Simple reagents | May require purification steps |

Research Findings and Analytical Data

NMR Characterization: The 1H NMR spectra of synthesized 4-(3-bromophenoxy)piperidine hydrochloride typically show aromatic proton signals around δ 7.1–7.5 ppm, piperidine ring protons in the δ 2.0–4.0 ppm range, consistent with literature data for related compounds.

Purity and Yield: The catalytic reduction method consistently achieves yields above 95% with purity exceeding 99%, making it suitable for industrial scale-up. The Boc deprotection method yields are moderate (~70%) but produce high-purity hydrochloride salts suitable for research applications.

Environmental and Economic Considerations: The catalytic hydrogenation approach is noted for its short reaction time, low-cost raw materials, and simple post-reaction processing, aligning with green chemistry principles.

Chemical Reactions Analysis

4-(3-Bromophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include strong bases like sodium hydride (NaH) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(3-Bromophenoxy)piperidine hydrochloride serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it valuable in drug discovery.

Antidepressants and CNS Disorders

Research indicates that derivatives of piperidine, including this compound, exhibit properties that may be beneficial for treating central nervous system (CNS) disorders. These compounds have been shown to selectively inhibit serotonin and norepinephrine reuptake, which is critical for developing antidepressants and anxiolytics. Notable applications include:

- Treatment of depression

- Management of anxiety disorders

- Potential use in obsessive-compulsive disorder (OCD) therapies .

Anticancer Agents

The compound has been implicated in the synthesis of poly(adenosine diphosphate-ribose) polymerase (PARP) inhibitors, which are important in cancer therapy. For instance, it plays a role in the development of drugs like Nilaparib, used for treating certain types of cancer. The ability to modify the piperidine structure allows for the optimization of these inhibitors' efficacy and selectivity .

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis processes. Its bromine substituent provides a reactive site for further chemical transformations, enabling the synthesis of more complex molecular architectures.

Synthesis Methodology

The production methods for this compound often involve catalytic reductions and coupling reactions. For example:

- Catalytic Reduction : The compound can be synthesized from starting materials through Raney nickel-catalyzed reactions, yielding high purity and efficiency .

- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to form biaryl compounds, which are useful in pharmaceuticals and agrochemicals .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate the activity of neurons and influence the communication between them. The exact pathways and molecular targets involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The meta-bromo group in the target compound may confer distinct binding affinity compared to para-substituted analogs (e.g., ’s para-bromo phenyl derivative) due to altered steric effects .

- Halogen Effects : Bromine’s polarizability and lipophilicity enhance membrane permeability compared to fluorine or trifluoromethyl groups, which improve metabolic stability and electronic effects .

- Oxygen Bridge: Phenoxy derivatives (vs.

Key Insights :

- Target Compound’s Potential: The meta-bromophenoxy group could be explored in kinase inhibitors or antimicrobial agents, leveraging bromine’s ability to form halogen bonds with target proteins .

- Synthetic Challenges : Introducing bromine at the meta position may require regioselective methods, such as directed ortho/metalation or Suzuki coupling .

Biological Activity

4-(3-Bromophenoxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅BrClN₁O

- CAS Number : 1072944-50-3

- Molecular Weight : 276.61 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including those similar to this compound. The compound has shown promising results in inhibiting the growth of several bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The presence of halogen substituents, such as bromine, enhances the antibacterial activity by affecting the cell membrane integrity of bacteria .

Antifungal Activity

In addition to antibacterial effects, this compound may possess antifungal properties.

- Activity Against Fungi : Similar piperidine derivatives have shown activity against Candida albicans, with MIC values reported between 3.125 and 100 mg/mL . This suggests that the compound could be effective against fungal infections.

Anticancer Activity

The potential anticancer properties of piperidine derivatives have been extensively studied.

- Cytotoxicity : In vitro studies indicated that related compounds could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating a mechanism that may involve disruption of microtubule assembly .

- Selectivity : Some derivatives have shown selective cytotoxicity against various cancer types, indicating that structural modifications can significantly influence their therapeutic efficacy .

Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 4-(3-bromophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-bromophenol and a piperidine derivative. For example, sulfonylation under basic conditions (e.g., triethylamine) with reagents like 3-bromophenyl sulfonyl chloride can yield intermediates, followed by hydrochlorination . Optimization includes:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane or THF to enhance reactivity.

- Purification : Column chromatography (silica gel, eluent: 5–10% methanol/dichloromethane) or recrystallization (ethanol/water) improves purity (>93% as per industrial analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperidine ring (δ 2.5–3.5 ppm for N–CH₂) and bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated for C₁₁H₁₃BrNO·HCl: ~290.1 g/mol) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential irritant vapors .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Desiccation : Use silica gel packs to minimize moisture absorption .

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies in receptor binding (e.g., opioid or serotonin receptors) may arise from assay conditions. Strategies include:

- Ionic Strength Adjustment : Test activity in buffers with 150 mM NaCl to mimic physiological conditions (EC₅₀ differences noted in similar piperidines) .

- Radioligand Specificity : Use [³H]ethorphone or [³H]paroxetine in competitive binding assays to verify selectivity .

- Structural Confirmation : Ensure stereochemical purity via chiral HPLC to rule out enantiomer-driven variability .

Q. What strategies are effective for modifying substituents to study structure-activity relationships (SAR)?

- Methodological Answer :

- Bromine Replacement : Substitute bromine with Cl, F, or methoxy groups via palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to assess electronic effects .

- Piperidine Ring Modifications : Introduce methyl or phenyl groups at the 4-position to evaluate steric impacts on receptor binding .

- Bioisosteres : Replace the phenoxy group with sulfonyl or carbonyl moieties to compare pharmacophore contributions .

Q. How can reaction mechanisms involving this compound be elucidated under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : Use mCPBA or H₂O₂ to convert the sulfonyl group to sulfonic acid; monitor via FTIR (S=O stretch at ~1350 cm⁻¹) .

- Reduction : Employ LiAlH₄ to reduce sulfonamides to thioethers; confirm with LC-MS (mass shift of −32 Da for sulfur retention) .

- Kinetic Studies : Perform time-resolved NMR to track intermediates in SNAr reactions .

Q. What advanced purification techniques address low yields or impurities in scaled-up synthesis?

- Methodological Answer :

- Prep-HPLC : Use gradient elution (10–90% acetonitrile in water) for >99% purity .

- Crystallization Screening : Test solvents like ethyl acetate/hexane for polymorph control .

- Ion-Exchange Chromatography : Separate hydrochloride salts using Dowex resin .

Q. How can researchers design assays to study this compound’s interaction with CNS targets?

- Methodological Answer :

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-MS for decomposition products .

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

- Light Exposure Testing : Use ICH Q1B guidelines for photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.